

Application Note: Quantitative Analysis of Cipepofol in Human Plasma by UHPLC-MS/MS

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Compound of Interest

Compound Name: Cipepofol-d6

Cat. No.: B12372734

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Introduction

Cipepofol (HSK3486) is a novel, short-acting intravenous anesthetic agent, structurally similar to propofol.[1] It functions as a 2,6-disubstituted phenol derivative with comparable pharmacological properties.[1] Accurate quantification of Cipepofol in plasma is crucial for pharmacokinetic and toxicokinetic studies, which are vital components of drug development and clinical application.[2][3] This application note details a robust and validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of Cipepofol in human plasma. The method utilizes **Cipepofol-d6** as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol employs a simple protein precipitation step for sample preparation, making it efficient and suitable for high-throughput analysis.[1]

Experimental Protocols

Materials and Reagents

- Cipepofol reference standard
- **Cipepofol-d6** internal standard (IS)
- Methanol (HPLC or Optima grade)
- Ammonium Acetate (LC-MS grade)

- EDTA-K2 anticoagulant plasma (blank)
- Deionized water

Preparation of Solutions

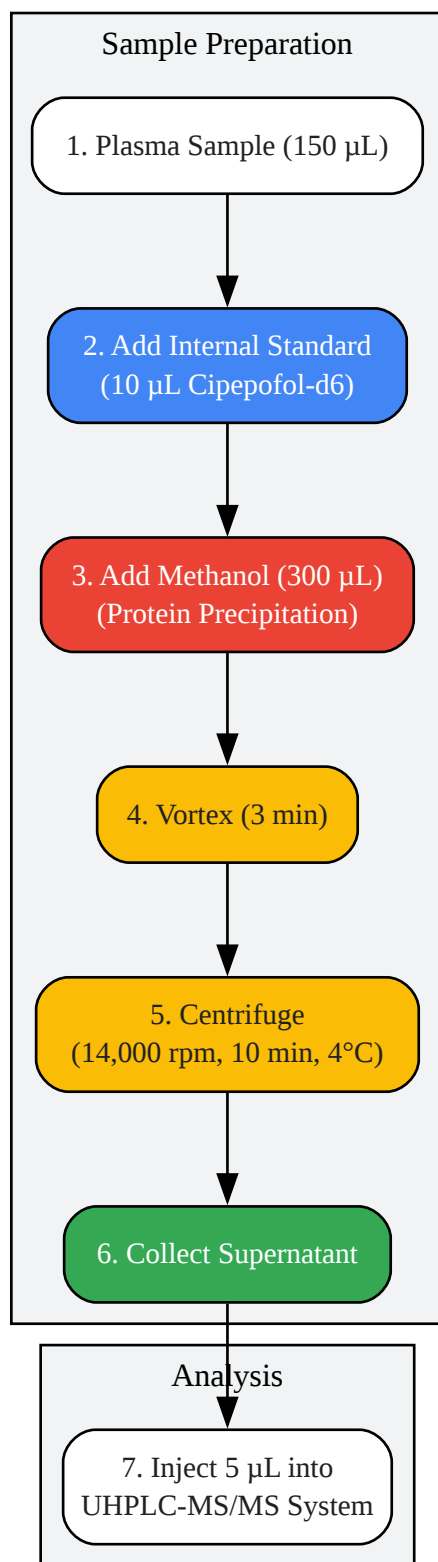
- Stock Solutions (10 mg/mL):
 - Accurately weigh and dissolve Cipepofol reference standard in methanol to achieve a concentration of 10 mg/mL.
 - Separately, prepare a **Cipepofol-d6** stock solution in methanol at 5.00 mg/mL.
- Internal Standard Working Solution (5000 ng/mL):
 - Dilute the **Cipepofol-d6** stock solution with a 50% methanol/water mixture to obtain a final concentration of 5000 ng/mL.
- Calibration Standards and Quality Control (QC) Samples:
 - Prepare a series of Cipepofol working solutions by serially diluting the stock solution with a methanol/water mixture.
 - Spike 15 µL of each working solution into 135 µL of blank human plasma to yield final calibration curve concentrations ranging from 5 to 5000 ng/mL.
 - Prepare QC samples at low, medium, and high concentrations in the same manner using a separate stock solution weighing.

Sample Preparation Protocol

The protein precipitation method is employed for sample extraction.

- Pipette 150 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
- Add 10 µL of the **Cipepofol-d6** internal standard working solution (5000 ng/mL) and vortex. (For blank samples, add 10 µL of 50% methanol/water).

- Add 300 μ L of methanol to precipitate plasma proteins.
- Vortex vigorously for 3 minutes.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.
- Inject 5 μ L of the supernatant onto the analytical column.



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Caption: Workflow for plasma sample preparation and analysis.

Instrumentation and Conditions

A UHPLC system coupled with a triple quadrupole mass spectrometer is used for the analysis.

Table 1: UHPLC Parameters

Parameter	Value
Column	Shim-pack GIST-HP C18 (3 μ m, 2.1x150 mm)
Mobile Phase A	5 mmol·L ⁻¹ Ammonium Acetate in water
Mobile Phase B	Methanol
Flow Rate	0.4 mL/min
Column Temp.	40°C
Injection Vol.	5 μ L

| Gradient | A linear gradient is typically used. |

Table 2: Mass Spectrometry Parameters

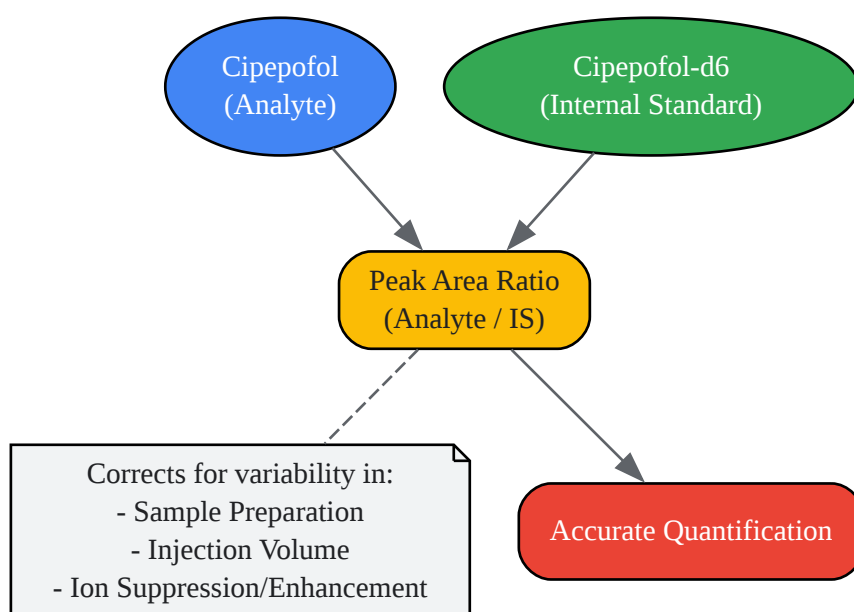
Parameter	Value
Ion Source	Electrospray Ionization (ESI)
Polarity	Negative Ion Mode
Scan Mode	Multiple Reaction Monitoring (MRM)
Capillary Voltage	4500 V
Source Temp.	350°C - 450°C
Drying Gas Flow	10 L/min
Nebulizer Gas	30 - 50 psi

| MRM Transitions | See Table 3 |

Table 3: MRM Ion Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Cipepofol	203.10	175.00
Cipepofol-d6 (IS)	209.10	181.10

Data sourced from a validated method for Cipepofol analysis.



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Caption: Role of the internal standard in quantitative analysis.

Method Validation Summary

The described UHPLC-MS/MS method was fully validated according to bioanalytical method validation guidelines. The results demonstrate the method is accurate, precise, and reliable for its intended purpose.

Table 4: Method Validation Results

Parameter	Result
Linearity Range	5 - 5000 ng/mL
Correlation Coeff. (r)	> 0.999
Precision (RSD%)	Intra-batch: 4.30% - 8.28% Inter-batch: Within 4.30% - 8.28%
Accuracy (RE%)	-2.15% to 6.03%
Extraction Recovery	87.24% - 97.77%

| Matrix Effect (RSD%) | < 15% |

- **Linearity:** The method showed excellent linearity over the concentration range of 5 to 5000 ng/mL, with a correlation coefficient (r) greater than 0.999.
- **Precision and Accuracy:** Both intra- and inter-batch precision values were within 8.28%, with the relative deviation for accuracy ranging from -2.15% to 6.03%.
- **Recovery and Matrix Effect:** The extraction recovery was consistent and high, ranging from 87.24% to 97.77%. The matrix effect was determined to be minimal, with a relative standard deviation of less than 15%.

Conclusion

The developed and validated UHPLC-MS/MS method provides a simple, rapid, and reliable approach for the quantitative determination of Cipepofol in human plasma. The use of a stable isotope-labeled internal standard (**Cipepofol-d6**) and a straightforward protein precipitation protocol ensures high accuracy and throughput. This method is well-suited for pharmacokinetic studies in clinical settings, offering a robust analytical tool for the ongoing research and development of Cipepofol.

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